

Bis(2-chloroethyl)ammonium chloride physical and chemical properties

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Compound of Interest

Compound Name: *Bis(2-chloroethyl)ammonium chloride*

Cat. No.: *B7767264*

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An In-depth Technical Guide on **Bis(2-chloroethyl)ammonium chloride**: Core Physical and Chemical Properties

Introduction

Bis(2-chloroethyl)ammonium chloride, also known as nor-nitrogen mustard hydrochloride, is a bifunctional alkylating agent of significant interest to researchers, scientists, and drug development professionals.[1] It serves as a crucial intermediate in the synthesis of various chemotherapeutic agents, most notably cyclophosphamide.[2][3] Its high reactivity, which stems from the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, particularly DNA.[1] This interaction results in the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] Due to its hazardous nature, it must be handled with extreme caution in a controlled laboratory setting.[3]

Physical and Chemical Properties

Bis(2-chloroethyl)ammonium chloride is a white to light beige crystalline powder.[1][4] It is known to be hygroscopic and should be stored accordingly.[5]

Property	Value	Source(s)
Molecular Formula	C4H10Cl3N	[2] [4] [6]
Molecular Weight	178.49 g/mol	[6]
Melting Point	212-215 °C (with decomposition)	
219.5 °C	[1] [2]	
212.0-220.0 °C	[4]	
Appearance	White to beige crystalline powder	[1] [5]
Solubility	Soluble in water (>100 g/L)	[1] [2]
Storage Temperature	2-30°C	
CAS Number	821-48-7	[2]

Spectral Data

Technique	Description	Source(s)
^1H NMR	In DMSO- d_6 , characteristic peaks are observed at approximately 3.95 ppm (triplet, 4H, $-\text{CH}_2\text{-Cl}$), 3.45 ppm (triplet, 4H, $-\text{CH}_2\text{-N}$), and a broad singlet around 10.1 ppm (2H, NH_2^+). ^[7]	^[7]
^{13}C NMR	Spectra are available and consistent with the structure. ^[1] ^[8] In Polysol, peaks are expected for the two distinct carbon environments. ^[8]	^[1] ^[8]
Infrared (IR) Spectroscopy	The IR spectrum conforms to the structure of bis(2-chloroethyl)ammonium chloride. ^[1] ^[9]	^[1] ^[9]
Mass Spectrometry (MS)	Under Electrospray Ionization (ESI-MS/MS), the protonated free base $[\text{M}+\text{H}]^+$ is observed at m/z 142.0. ^[7] Electron Ionization (EI-MS) shows the molecular ion $[\text{M}]^+$ of the free base at m/z 141. ^[7] ^[10]	^[7] ^[10]

Experimental Protocols

Synthesis: Chlorination of Diethanolamine

A prevalent method for synthesizing **bis(2-chloroethyl)ammonium chloride** is the reaction of diethanolamine with thionyl chloride (SOCl_2).^[1]^[11]^[12]

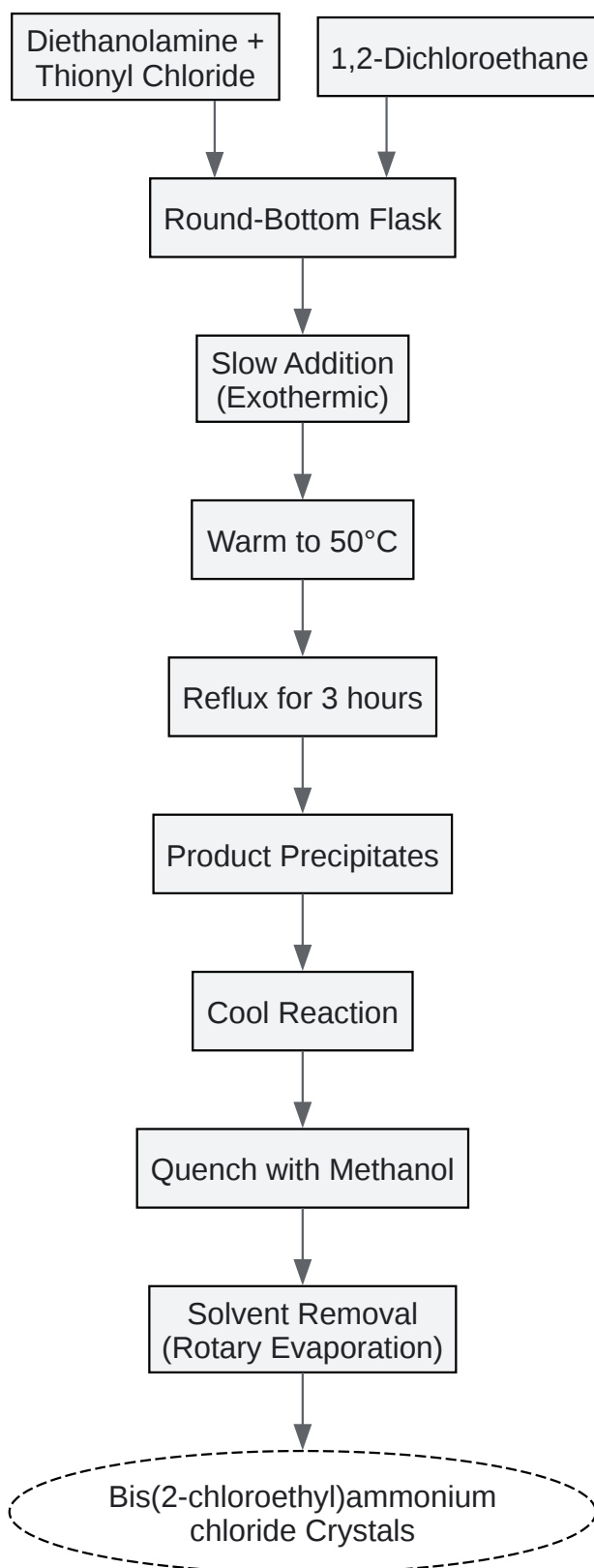
Materials:

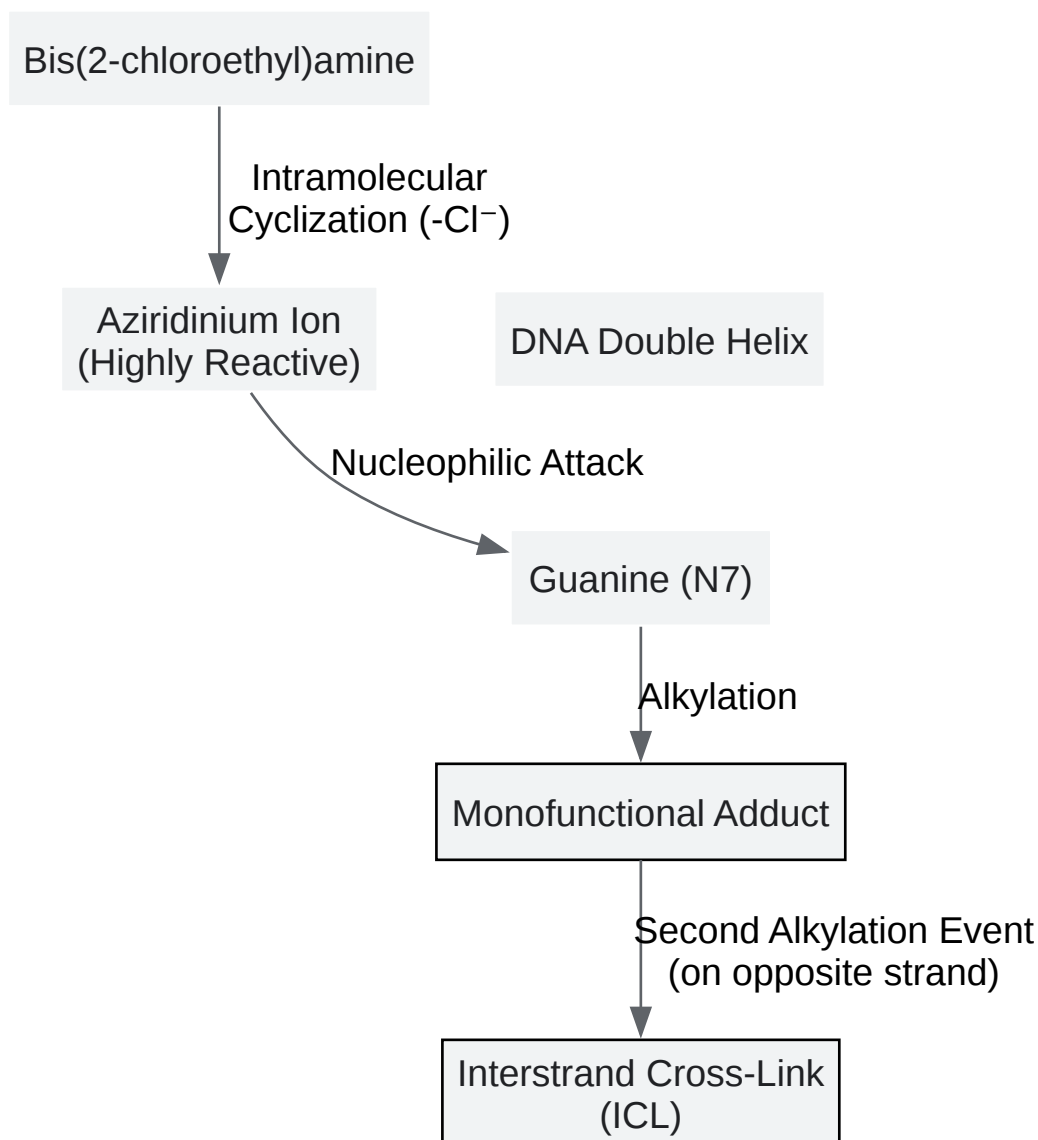
- Diethanolamine (0.30 mol)^[1]^[12]^[13]

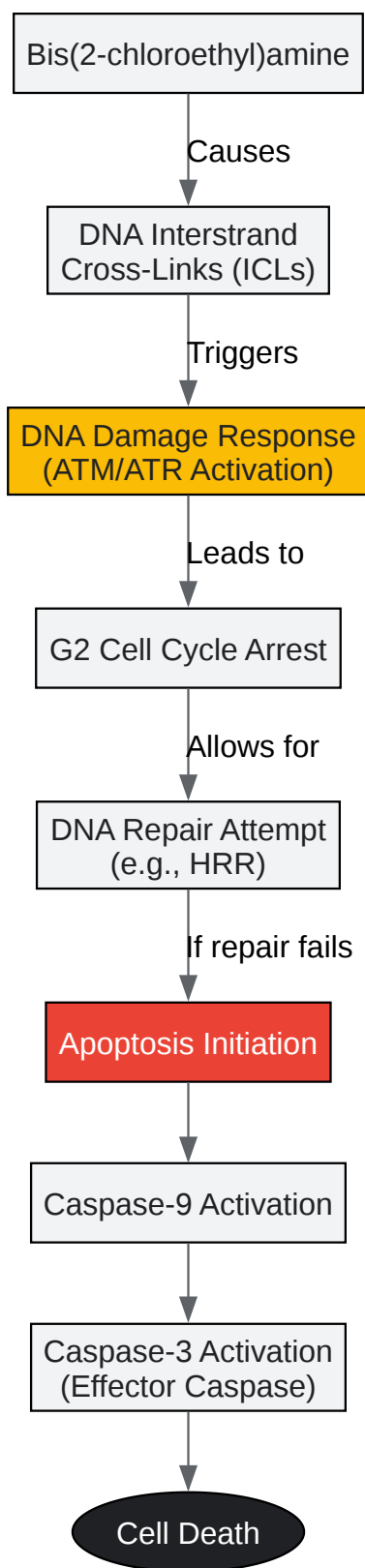
- Thionyl chloride (0.66 mol)[[1](#)]
- 1,2-Dichloroethane (300 mL)[[1](#)][[12](#)][[13](#)]
- Methanol (for quenching, 20 mL)[[1](#)][[12](#)][[13](#)]
- 1 L round-bottom flask with a reflux condenser[[1](#)][[13](#)]

Procedure:

- In a 1 L round-bottom flask, combine 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[[1](#)][[12](#)][[13](#)]
- Slowly add 51.0 mL of thionyl chloride to the stirred solution. This addition is exothermic and may require cooling. A solid suspension may form immediately.[[1](#)][[13](#)]
- Warm the mixture to approximately 50°C; the initial suspension should dissolve.[[1](#)][[12](#)][[13](#)]
- Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. The crystalline hydrochloride salt product will precipitate during reflux.[[1](#)][[12](#)][[13](#)]
- After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol to neutralize excess thionyl chloride.[[1](#)][[12](#)][[13](#)]
- Remove the solvents under reduced pressure using a rotary evaporator to obtain the white crystalline product.[[1](#)][[12](#)][[13](#)]







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